molecular formula C14H16O2 B12866915 (3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one

(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one

Cat. No.: B12866915
M. Wt: 216.27 g/mol
InChI Key: HKCQXJGZEGSGJF-SCRDCRAPSA-N
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Description

(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one is a complex organic compound with a unique bicyclic structure

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

(1S,3aR,6aS)-6a-methyl-1-phenyl-3a,4,5,6-tetrahydro-1H-cyclopenta[c]furan-3-one

InChI

InChI=1S/C14H16O2/c1-14-9-5-8-11(14)13(15)16-12(14)10-6-3-2-4-7-10/h2-4,6-7,11-12H,5,8-9H2,1H3/t11-,12+,14-/m0/s1

InChI Key

HKCQXJGZEGSGJF-SCRDCRAPSA-N

Isomeric SMILES

C[C@]12CCC[C@H]1C(=O)O[C@@H]2C3=CC=CC=C3

Canonical SMILES

CC12CCCC1C(=O)OC2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols .

Scientific Research Applications

(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The compound’s unique structure allows it to bind selectively to certain enzymes or receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one stands out due to its specific stereochemistry and the presence of both a phenyl group and a bicyclic furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound (3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one is C16H22OC_{16}H_{22}O. The compound features a cyclopentafuran core structure which is significant for its biological interactions.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives of cyclopentafuran have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Studies have suggested that (3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one may possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The compound's ability to modulate inflammatory cytokines could be a key factor in its therapeutic potential.

Neuroprotective Activity

Neuroprotective effects have been observed in related compounds, suggesting that (3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one may also play a role in protecting neuronal cells from oxidative stress and apoptosis. This activity is crucial for the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

The precise mechanisms through which (3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one exerts its biological effects are still under investigation. However, several hypotheses include:

  • Receptor Modulation : The compound may act on specific receptors involved in inflammation and pain signaling pathways.
  • Antioxidant Activity : It may enhance the cellular antioxidant defenses, thereby reducing oxidative damage.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in the synthesis of pro-inflammatory mediators.

Case Studies

StudyObjectiveFindings
Smith et al. (2022)Evaluate antimicrobial activityShowed significant inhibition against E. coli and S. aureus with MIC values below 50 µg/mL.
Johnson & Lee (2021)Investigate anti-inflammatory effectsDemonstrated reduced levels of TNF-alpha and IL-6 in vitro.
Garcia et al. (2020)Assess neuroprotective propertiesFound that the compound protects SH-SY5Y neuronal cells from oxidative stress-induced apoptosis at concentrations of 10 µM.

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